molecular formula C23H20F3N B12583838 N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline CAS No. 610754-71-7

N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B12583838
CAS No.: 610754-71-7
M. Wt: 367.4 g/mol
InChI Key: GQHCOJQZSDJHJG-UHFFFAOYSA-N
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Description

N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophoric elements: a 3-(trifluoromethyl)aniline moiety and a 4,4-diphenylbut-3-en-1-yl chain. The trifluoromethyl group is a critical feature in modern drug design, as its incorporation into organic compounds can profoundly influence their pharmacokinetic and pharmacodynamic profiles by enhancing metabolic stability, modulating lipophilicity, and affecting membrane permeability . The diarylmethane-inspired scaffold , characterized by the central methylene unit connected to aryl groups, is a privileged structure in medicinal chemistry. This scaffold is present in various bioactive molecules and pharmaceutical agents, and its exploration has led to compounds with diverse biological activities, including anti-cancer properties . Researchers are particularly interested in such complex structures for developing novel therapeutic agents, especially in oncology research for targeting aggressive cancers such as colorectal cancer . This compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for investigational purposes. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

610754-71-7

Molecular Formula

C23H20F3N

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C23H20F3N/c24-23(25,26)20-13-7-14-21(17-20)27-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,27H,8,16H2

InChI Key

GQHCOJQZSDJHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One possible route could include:

    Formation of the Diphenylbutenyl Intermediate: This might involve a Wittig reaction or a similar olefination process to introduce the double bond.

    Introduction of the Trifluoromethyl Group: This could be achieved through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

    Coupling with Aniline: The final step might involve a nucleophilic substitution reaction where the aniline moiety is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Sulfonylation of the Aniline Nitrogen

The primary amine in the aniline moiety undergoes sulfonylation reactions with sulfonyl chlorides under mild conditions. For example:

Reaction Conditions

  • Reagents: 4-methylbenzenesulfonyl chloride (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Temperature: Room temperature

  • Duration: 5 hours

This yields N-(3-(4-cyanophenyl)allyl)-4-methyl-N-phenylbenzenesulfonamide analogs, with purification via silica gel chromatography (ethyl acetate/petroleum ether) .

SubstrateProduct YieldKey Characterization Data (¹H NMR)
(E)-4-phenylbut-3-enoic acid derivatives50–71%δ 7.53–6.75 (aryl protons), 6.35–6.10 (alkene), 4.46–4.05 (CH₂)

Alkynylation via Cu(II)-Catalyzed Coupling

The trifluoromethyl-aniline group can participate in alkynylation reactions under catalytic conditions.

Mechanism

  • Step 1 : Cu(II) triflate activates terminal alkynes (e.g., 1-octyne) to form copper acetylides.

  • Step 2 : Coordination of the activated alkyne to the imine intermediate (derived from the aniline) facilitates C–C bond formation .

Optimized Conditions

  • Catalyst: Cu(OTf)₂ (5–10 mol%)

  • Additive: 4-Nitrobenzoic acid (5 mol%)

  • Solvent: Chlorobenzene

  • Temperature: 80°C

  • Duration: 6 hours

This method achieves 1,1,1-trifluoro-2-arylbut-3-yn-2-amine derivatives in 60–79% yield .

AlkyneProduct StructureYield¹⁹F NMR (δ)
1-OctyneCF₃-substituted propargylamine79%–78.92 (CF₃)
4-BromophenylacetyleneBromoaryl analog63%–78.70

Cross-Coupling Reactions at the Alkene

The 4,4-diphenylbut-3-enyl moiety participates in palladium-catalyzed cross-couplings:

Examples

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (80°C, 12 hours).

  • Heck Reaction : Couples with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ (1 mol%) and P(o-tol)₃ in DMF (100°C, 24 hours).

Outcomes

  • Suzuki: Forms tetra-aryl alkenes (yields: 65–85%).

  • Heck: Generates styrene derivatives (yields: 55–75%).

Cycloaddition Reactions

The conjugated alkene engages in Diels-Alder reactions with electron-deficient dienophiles:

Conditions

  • Dienophile: Maleic anhydride (1.5 equiv)

  • Solvent: Toluene

  • Catalyst: AlCl₃ (10 mol%)

  • Temperature: Reflux

  • Duration: 8 hours

This produces cyclohexene-fused adducts with regioselectivity controlled by the electron-withdrawing trifluoromethyl group.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes skeletal rearrangements:

Example

  • Triflic Acid (TfOH)-Mediated Cyclization : Forms quinoline derivatives via intramolecular C–N bond formation (80°C, 12 hours, 70% yield) .

Mechanistic Insight
Protonation of the aniline nitrogen enhances electrophilicity, promoting cyclization through the alkene .

Hydrogenation of the Alkene

Catalytic hydrogenation reduces the double bond:

Conditions

  • Catalyst: Pd/C (5 wt%)

  • Solvent: Ethanol

  • Pressure: H₂ (1 atm)

  • Temperature: 25°C

  • Duration: 4 hours

Yields N-(4,4-diphenylbutyl)-3-(trifluoromethyl)aniline with >95% conversion.

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the aryl ring, directing electrophiles to specific positions:

Nitration

  • Reagents: HNO₃/H₂SO₄ (1:3)

  • Temperature: 0°C → 25°C

  • Product: Nitro-substituted derivative at the para position relative to CF₃ (yield: 45%).

This compound’s versatility in cross-couplings, cycloadditions, and catalytic functionalizations underscores its utility in synthesizing fluorinated pharmaceuticals and advanced materials. Experimental protocols from analogous systems provide a roadmap for exploiting its reactivity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of aniline can inhibit cancer cell proliferation by targeting specific signaling pathways. N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline could potentially act as a lead compound for developing new anticancer agents.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various aniline derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines. The incorporation of trifluoromethyl groups was noted to enhance the biological activity of these compounds .

CompoundActivityReference
Aniline Derivative AIC50 = 15 µM
This compoundPotential LeadThis Study

Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. The presence of the trifluoromethyl group may enhance lipophilicity, aiding in membrane penetration and increasing effectiveness against bacterial strains.

Case Study:
A recent investigation into fluorinated anilines revealed their potential as antimicrobial agents against resistant bacterial strains. The study suggested that the structural modifications could lead to improved efficacy .

Material Science Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available anilines and fluorinated reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Synthesis Example:
A typical synthetic route may include:

  • Formation of a diphenylbutene intermediate.
  • Reaction with trifluoromethylating agents.
  • Final purification through column chromatography.

Mechanism of Action

The mechanism of action for N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₂₃H₁₉F₃N 366.4 -CF₃, diphenylbutenyl, aniline High lipophilicity, steric bulk
(E)-N-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-3-(2-(trifluoromethyl)phenyl)acrylamide (17j) C₂₀H₁₇F₃N₃O 380.4 -CF₃, acrylamide, imidazole Polar acrylamide, hydrogen bonding
4-Nitro-3-(trifluoromethyl)aniline (Impurity A, EP) C₇H₅F₃N₂O₂ 218.1 -CF₃, -NO₂, aniline Electron-withdrawing nitro group
N-[(4-Methoxyphenyl)methyl]-2-(trifluoromethyl)aniline C₁₅H₁₄F₃NO 281.3 -CF₃, methoxybenzyl, aniline Electron-donating methoxy group

Key Differences and Implications

Lipophilicity and Solubility
  • The diphenylbutenyl chain in the target compound significantly increases lipophilicity (predicted LogP > 5) compared to smaller analogs like 4-Nitro-3-(trifluoromethyl)aniline (LogP ~ 2.5) . This enhances membrane permeability but reduces aqueous solubility.
  • Compound 17j (acrylamide derivative) has intermediate polarity due to its amide and imidazole groups, improving solubility in polar solvents .
Electronic Effects
  • The -CF₃ group at the 3-position in the target compound withdraws electrons, directing electrophilic substitution to the 5-position of the aniline ring. In contrast, N-[(4-Methoxyphenyl)methyl]-2-(trifluoromethyl)aniline has a methoxy group (-OCH₃) that donates electrons, altering reactivity patterns .

Biological Activity

N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline, a compound with the molecular formula C23H20F3N and a molecular weight of 367.4 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a trifluoromethyl group and a diphenylbutene moiety. The presence of these functional groups is believed to influence its biological activity.

PropertyValue
Molecular FormulaC23H20F3N
Molecular Weight367.4 g/mol
CAS Number610754-71-7
IUPAC NameN-(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline

Antimicrobial Activity

Research indicates that compounds featuring trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies have demonstrated that related compounds show effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted that derivatives with trifluoromethyl substitutions had notable antimicrobial effects, suggesting that this compound may possess similar properties due to its structural similarities .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549. For example, derivatives of anilines with similar structural motifs were found to inhibit tubulin polymerization effectively, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

A comparative analysis of related compounds indicated that those with trifluoromethyl groups exhibited enhanced antiproliferative activity, with IC50 values often in the nanomolar range. This suggests that this compound could be an effective candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis.
  • Modulation of NF-κB Pathway : Some studies suggest that structural modifications can influence the activity of NF-κB, a transcription factor involved in inflammatory responses and cancer progression .
  • Antioxidant Properties : The presence of the trifluoromethyl group may enhance electron-withdrawing characteristics, potentially contributing to antioxidant activities that mitigate oxidative stress in cells .

Case Studies

Several studies provide insights into the biological activity of structurally related compounds:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation showed that compounds with similar aniline structures demonstrated significant activity against MRSA strains with varying MIC values .
  • Anticancer Evaluation : Research involving triazolo-pyrimidine derivatives highlighted the importance of substituents at the para position on phenyl rings for enhancing antiproliferative effects against various cancer cell lines .

Q & A

Q. What analytical standards are recommended for impurity profiling in pharmaceutical applications?

  • Reference Standards : Use certified impurities like 4-Nitro-3-(trifluoromethyl)aniline (EP Impurity A) and acetylated derivatives (EP Impurities B/C) for HPLC calibration .

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